molecular formula C16H19NO4 B4558005 N-(2-furylmethyl)-4-(2-methoxyphenoxy)butanamide

N-(2-furylmethyl)-4-(2-methoxyphenoxy)butanamide

Cat. No.: B4558005
M. Wt: 289.33 g/mol
InChI Key: RJDJDMVGSTZFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(2-methoxyphenoxy)butanamide is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.13140809 g/mol and the complexity rating of the compound is 311. The solubility of this chemical has been described as >43.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Renewable Thermosetting Resin

A study highlighted the synthesis of a renewable bisphenol, which was then converted to a new bis(cyanate) ester. This material exhibited high thermal stability and a low water uptake, suggesting its suitability for maritime environments. This research underlines the potential of sustainable feedstocks in developing high-performance resins for various applications (Harvey et al., 2014).

Antimicrobial, Anticancer, and Antileishmanial Activities

Another study synthesized and characterized a new amide-based compound, demonstrating significant antimicrobial, anticancer, and antileishmanial activities. This compound's interaction with SS-DNA suggests potential for therapeutic applications, highlighting the versatility of amide-based carboxylic acids in biomedical research (Sirajuddin et al., 2015).

Mechanistic Studies on Furan Formation

Research into the reaction of chromium carbene complexes with acetylenes, leading to furan and phenol products, delves into the mechanistic aspects of new aromatic nucleus construction. Such studies provide a foundational understanding of chemical synthesis processes, applicable in various fields including materials science and pharmaceutical development (Mccallum et al., 1988).

Electrochemical Synthesis of Hydrogen Peroxide

A novel approach using mesoporous nitrogen-doped carbon derived from an ionic liquid as a catalyst for the electrochemical synthesis of hydrogen peroxide was developed. This method points to sustainable and efficient production techniques for essential chemicals, demonstrating the broad potential of innovative catalysis in green chemistry (Fellinger et al., 2012).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-14-7-2-3-8-15(14)21-11-5-9-16(18)17-12-13-6-4-10-20-13/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDJDMVGSTZFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.